molecular formula C17H13N5O2S2 B11019575 N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11019575
M. Wt: 383.5 g/mol
InChI Key: UVJMPEFBTARTHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least two different elements as members of the ring

Properties

Molecular Formula

C17H13N5O2S2

Molecular Weight

383.5 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C17H13N5O2S2/c1-10-9-25-17-18-8-12(15(24)22(10)17)14(23)19-16-21-20-13(26-16)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3,(H,19,21,23)

InChI Key

UVJMPEFBTARTHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be achieved through a multicomponent reaction. One efficient method involves the use of vanadium oxide loaded on fluorapatite as a catalyst. The reaction typically involves the fusion of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature. This method offers excellent yields (90-97%) and is characterized by mild reaction conditions, eco-friendliness, and the reusability of the catalyst .

Chemical Reactions Analysis

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

    Condensation: It can participate in condensation reactions, forming larger molecules through the combination of two or more smaller molecules with the elimination of a small molecule like water.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the thiadiazole moiety. For instance, derivatives of 1,3,4-thiadiazole have shown promising activity against various bacterial strains such as Xanthomonas oryzae and Fusarium graminearum. The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide demonstrated notable antibacterial effects with inhibition rates exceeding those of commercial bactericides .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that certain thiadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, a series of 5-phenyl-substituted 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antitumor activities. Some compounds showed higher inhibitory effects on breast cancer cell lines compared to standard chemotherapeutic agents .

Anti-inflammatory Effects

Anti-inflammatory activity has been another area of exploration. Compounds derived from thiadiazoles have been reported to inhibit key enzymes involved in inflammation processes. For instance, murrayanine-thiadiazole hybrids exhibited substantial edema-reducing activity in animal models .

Pesticidal Activity

Thiadiazole derivatives are being researched for their potential as agrochemicals. Certain compounds have displayed effectiveness against plant pathogens and pests. The synthesis of new thiadiazole-based fungicides is ongoing, with some showing promising results in controlling diseases in crops like rice and tobacco .

Synthesis of Novel Materials

Thiadiazole compounds are being utilized in the development of new materials with unique properties. Their incorporation into polymer matrices has been studied for applications in electronics and photonics due to their favorable electronic properties .

Summary Table of Applications

Application AreaSpecific ActivityExample Compounds
MedicinalAntimicrobialN-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-acetamide
Anticancer5-phenyl-substituted 1,3,4-thiadiazoles
Anti-inflammatoryMurrayanine-thiadiazole hybrids
AgriculturalPesticidalNovel thiadiazole-based fungicides
Materials ChemistryDevelopment of electronic materialsThiadiazole incorporated polymers

Case Studies

  • Antimicrobial Efficacy : A study conducted on various thiadiazole derivatives revealed that specific substitutions significantly enhanced antibacterial activity against Xanthomonas oryzae strains. The most effective derivative showed an inhibition rate of over 50% at a concentration of 100 μg/mL compared to traditional treatments .
  • Antitumor Activity : In vitro assays on synthesized 1,3,4-thiadiazole derivatives demonstrated potent cytotoxic effects against breast cancer cells. The structure-activity relationship indicated that modifications at specific positions on the thiadiazole ring could enhance bioactivity significantly .
  • Agrochemical Development : Research into novel thiadiazole-based pesticides has led to the identification of compounds that effectively reduce pathogen incidence in crops while being less toxic to beneficial organisms. Field trials confirmed their efficacy compared to existing commercial pesticides .

Mechanism of Action

The mechanism of action of N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to inhibit certain enzymes and proteins, disrupting essential cellular processes. For example, it may inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:

Biological Activity

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that has gained attention for its diverse biological activities. This compound features both thiadiazole and thiazolo-pyrimidine moieties, which are known to exhibit significant pharmacological properties.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyDetails
Molecular Formula C18H16N4O2S2
Molecular Weight 384.47 g/mol
IUPAC Name This compound
CAS Number Not available

Antibacterial Activity

Research indicates that derivatives of thiadiazole compounds often demonstrate significant antibacterial activity. For instance, a study highlighted the effectiveness of similar thiadiazole derivatives against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, showing potency comparable to established antibiotics such as norfloxacin and ciprofloxacin . The structure-activity relationship (SAR) studies suggest that modifications in the benzyl unit and the nature of the sulfur linker can dramatically influence antibacterial efficacy.

Anticancer Activity

Thiadiazole derivatives have also been studied for their anticancer properties. A recent investigation into related compounds demonstrated that several derivatives significantly inhibited the proliferation of various cancer cell lines, including HeLa cells. The most potent compounds exhibited IC50 values lower than those of reference drugs like sorafenib . Flow cytometry analyses revealed that these compounds induced apoptotic cell death and arrested the cell cycle at sub-G1 phases. Additionally, in silico docking studies confirmed binding interactions with key targets such as VEGFR-2 .

Antitubercular Activity

The biological activity of thiadiazoles extends to antitubercular effects as well. Compounds derived from this class have shown promising results against Mycobacterium tuberculosis, with some exhibiting low minimum inhibitory concentration (MIC) values indicative of potent activity against resistant strains . For example, certain derivatives demonstrated an MIC of 0.25 µg/mL against monoresistant strains.

Case Studies and Research Findings

  • Antibacterial Efficacy Study : A series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives were synthesized and tested against various bacterial strains. The results indicated that modifications in the thiadiazole ring significantly enhanced antibacterial properties .
  • Anticancer Activity Assessment : In a study evaluating 1,3,4-thiadiazole derivatives for anticancer activity, several compounds were found to induce apoptosis in cancer cells effectively. The study utilized flow cytometry to analyze cell cycle phases and apoptosis markers .
  • Antitubercular Screening : A review highlighted the antitubercular potential of thiadiazole derivatives, noting their effectiveness against resistant strains of M. tuberculosis, which is critical given the rising issue of antibiotic resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.